

Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide

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Compound of Interest

Compound Name: (3-Amino-4-hydroxyphenyl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Amino-4-hydroxyphenyl)acetic acid**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **(3-Amino-4-hydroxyphenyl)acetic acid** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **(3-Amino-4-hydroxyphenyl)acetic acid**. These values are estimated based on the analysis of its functional groups and chemical environment.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~9.5 - 12.0	Broad Singlet	1H	-COOH
~8.5 - 9.5	Broad Singlet	1H	Ar-OH
~6.65	Doublet	1H	Ar-H (ortho to -OH)
~6.50	Doublet of Doublets	1H	Ar-H (ortho to -CH ₂ COOH, meta to -OH)
~6.40	Singlet	1H	Ar-H (ortho to -NH ₂)
~4.5 - 5.5	Broad Singlet	2H	-NH ₂
~3.40	Singlet	2H	-CH ₂ COOH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) (ppm)	Assignment
~173	-COOH
~145	C-OH
~135	C-NH ₂
~125	C (quaternary, ortho to -CH ₂ COOH)
~118	CH (ortho to -OH)
~115	CH (ortho to -NH ₂)
~114	CH (ortho to -CH ₂ COOH, meta to -OH)
~40	-CH ₂ COOH

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Strong	O-H (phenol) and N-H (amine) stretching
3300 - 2500	Broad, Strong	O-H (carboxylic acid) stretching
~1700	Strong	C=O (carboxylic acid) stretching
~1600	Medium	N-H bending and C=C aromatic stretching
~1500	Medium	C=C aromatic stretching
~1250	Medium	C-O (phenol) stretching

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Positive Mode)	Assignment
168.06	[M+H] ⁺
151.06	[M+H - NH ₃] ⁺
122.05	[M+H - HCOOH] ⁺
m/z (Negative Mode)	Assignment
166.05	[M-H] ⁻
122.05	[M-H - CO ₂] ⁻

M = Molecular Weight of **(3-Amino-4-hydroxyphenyl)acetic acid** (C₈H₉NO₃): 167.16 g/mol .

[\[1\]](#)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are broadly applicable to solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments in the molecule.

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(3-Amino-4-hydroxyphenyl)acetic acid**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
 - Transfer the solution to a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 500 MHz
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: -2 to 12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 125 MHz

- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Protocol (Attenuated Total Reflectance - ATR):

- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.^{[2][3]} Wipe with a suitable solvent like isopropanol and allow it to dry completely.
 - Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
- Sample Measurement:

- Place a small amount of the solid **(3-Amino-4-hydroxyphenyl)acetic acid** powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.^[4]
- Lower the press arm and apply firm, even pressure to ensure good contact between the sample and the crystal.^[4]
- Instrument Parameters:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the major absorption bands.
 - Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

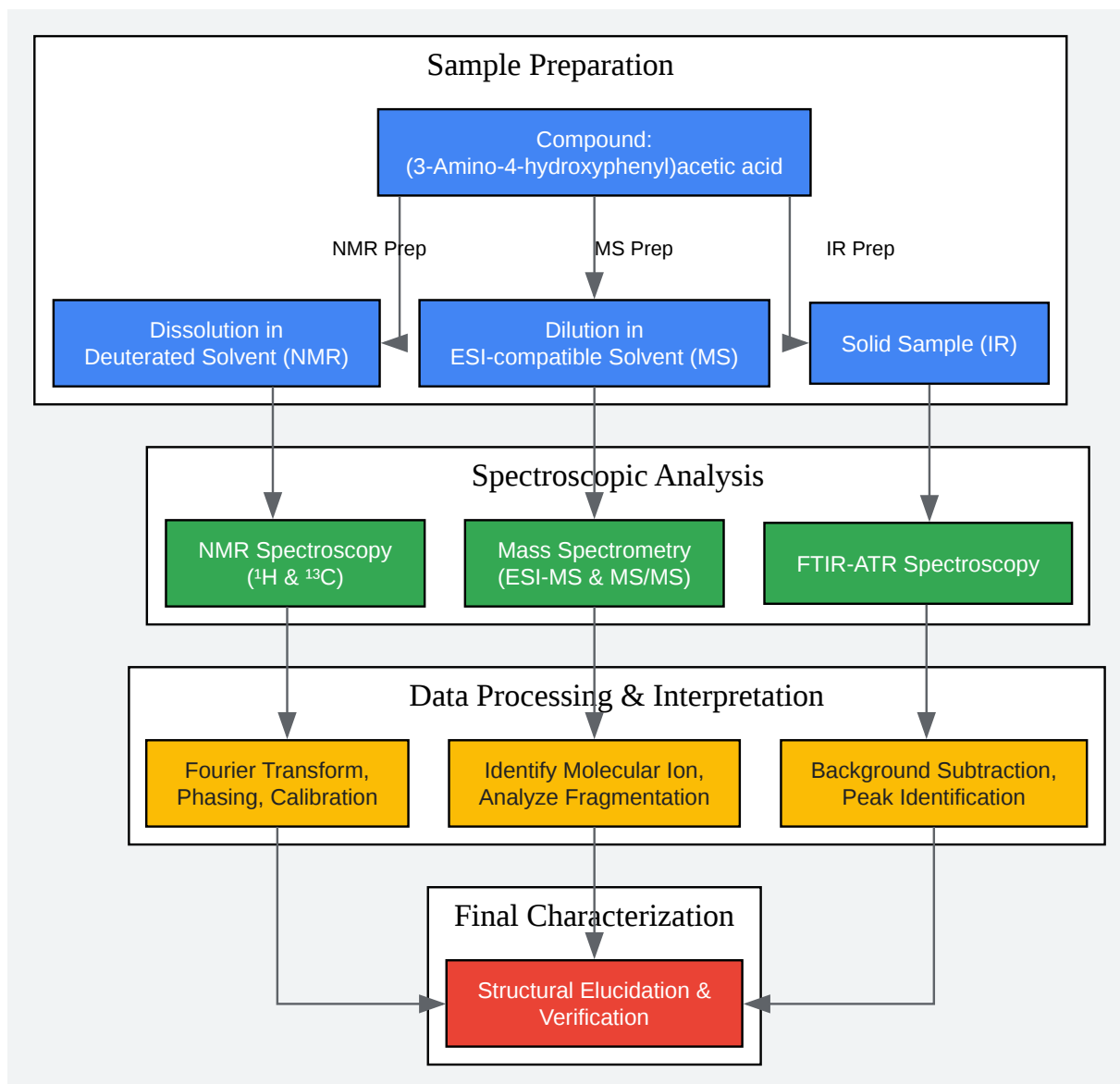
- Sample Preparation:
 - Prepare a stock solution of **(3-Amino-4-hydroxyphenyl)acetic acid** at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.^{[5][6]}
 - From the stock solution, prepare a dilute solution for infusion or injection into the mass spectrometer, typically in the range of 1-10 $\mu\text{g/mL}$, using a solvent mixture compatible with

ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).^{[5][6][7]}

- Filter the final solution through a 0.22 μm syringe filter to remove any particulates.^{[5][6]}
- Instrument Parameters (ESI-MS):
 - Ionization Mode: Both positive and negative ion modes should be run to obtain comprehensive data.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Capillary Voltage: Typically 3-5 kV.
 - Nebulizing Gas (N_2): Adjust flow for a stable spray.
 - Drying Gas (N_2) Temperature: Typically 200-350 $^{\circ}\text{C}$.
- Tandem Mass Spectrometry (MS/MS):
 - For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and subjecting it to collision-induced dissociation (CID).
 - Vary the collision energy to observe different fragmentation patterns.
- Data Processing:
 - Identify the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) to confirm the molecular weight.
 - Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a chemical compound like **(3-Amino-4-hydroxyphenyl)acetic acid**.



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